(5Z)-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazole ring, a thiazolidinone ring, and a morpholinylsulfonyl group, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole intermediate, followed by the introduction of the thiazolidinone ring and the morpholinylsulfonyl group. Common reagents used in these reactions include hydrazine, phenylhydrazine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(5Z)-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-({3-[3-(morpholin-4-ylsulfonyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one: Unique due to its combination of structural features.
Other Thiazolidinones: Share the thiazolidinone ring but differ in other substituents.
Pyrazole Derivatives: Contain the pyrazole ring but lack the thiazolidinone and morpholinylsulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H20N4O4S3 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-morpholin-4-ylsulfonylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20N4O4S3/c28-22-20(33-23(32)24-22)14-17-15-27(18-6-2-1-3-7-18)25-21(17)16-5-4-8-19(13-16)34(29,30)26-9-11-31-12-10-26/h1-8,13-15H,9-12H2,(H,24,28,32)/b20-14- |
InChI Key |
KVRHOSJSNBQXJQ-ZHZULCJRSA-N |
Isomeric SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C\4/C(=O)NC(=S)S4)C5=CC=CC=C5 |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C4C(=O)NC(=S)S4)C5=CC=CC=C5 |
Origin of Product |
United States |
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